3-(Cyclooctylsulfamoyl)benzene-1-carbothioamide
Description
Properties
IUPAC Name |
3-(cyclooctylsulfamoyl)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c16-15(20)12-7-6-10-14(11-12)21(18,19)17-13-8-4-2-1-3-5-9-13/h6-7,10-11,13,17H,1-5,8-9H2,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFRNKMAAVEDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC(=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Cyclooctylsulfamoyl)benzene-1-carbothioamide (CAS No. 1036619-17-6) is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of 326.48 g/mol. This compound features a sulfamoyl group attached to a benzene ring, which is hypothesized to play a role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfamoyl group may facilitate hydrogen bonding with proteins, influencing enzymatic pathways and receptor interactions. Additionally, the carbothioamide moiety may be involved in redox reactions, potentially affecting cellular oxidative stress levels.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies suggest that the presence of the sulfamoyl group enhances the compound's efficacy against a range of bacterial strains. For example, a study conducted on related thioamide derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown promise. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers such as cytokines and prostaglandins, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.
Table: Summary of Biological Activities
Case Study: Anticancer Research
A notable case study involved the synthesis and testing of this compound against various cancer cell lines. Researchers found that at concentrations above 10 µM, the compound significantly reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cells by inducing apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death.
Case Study: Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Sulfonamide Groups
Compounds such as SC-558 and its derivatives (e.g., 1a-f in ) share a sulfonamide core but differ in substituents (e.g., halogens, methoxy groups). Key comparisons include:
- The cyclooctyl group in the target compound may improve selectivity for hydrophobic binding pockets compared to smaller substituents .
- Pharmacological Activity: SC-558 analogs are known COX-2 inhibitors. The target compound’s bulkier cyclooctyl group could modulate selectivity between COX isoforms, though experimental validation is needed.
Carbothioamide-Containing Derivatives
- 3-(Aminomethyl)benzene-1-carbothioamide hydrochloride (): This compound has a carbothioamide group but replaces the sulfamoyl with an aminomethyl substituent. The aminomethyl group may enhance solubility but reduce metabolic stability compared to the sulfamoyl group in the target compound .
- 2-{[(3-Methylphenyl)carbamoyl]amino}benzene-1-carbothioamide (): This analog features a carbamoyl amino group (C₁₅H₁₅N₃OS, MW 285.36).
Substituent Effects on Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Substituent Effects |
|---|---|---|---|---|
| 3-(Cyclooctylsulfamoyl)benzene-1-carbothioamide | C₁₅H₂₂N₂O₂S₂ | 326.14 | ~3.5 | High lipophilicity (cyclooctyl), moderate solubility (carbothioamide) |
| SC-558 analog 1d (X=Br) | C₁₆H₁₃BrN₂O₂S | ~365.25 | ~4.0 | Increased halogen-mediated binding affinity |
| 3-(Aminomethyl)benzene-1-carbothioamide hydrochloride | C₈H₅F₃N₂O | 202.14 | ~1.8 | Polar aminomethyl group enhances aqueous solubility |
| 2-{[(3-Methylphenyl)carbamoyl]amino}benzene-1-carbothioamide | C₁₅H₁₅N₃OS | 285.36 | ~2.7 | Carbamoyl group balances lipophilicity and hydrogen bonding |
Research Findings and Implications
- Steric and Electronic Effects : The cyclooctyl group in the target compound likely enhances target selectivity by occupying hydrophobic regions of binding sites, as seen in bulky COX-2 inhibitors . However, this may reduce solubility, necessitating formulation optimizations.
- Carbothioamide vs.
- Synthetic Accessibility : Commercial availability of analogs like those in suggests feasibility in derivatization studies, though the target compound’s synthesis may require specialized routes due to its cyclooctyl group .
Preparation Methods
Common Preparation Route
A typical synthetic route involves the following key steps:
- Formation of Benzene Sulfamoyl Intermediate: Introduction of the sulfamoyl group onto the benzene ring, often via sulfonamide formation using appropriate sulfonyl chlorides and amines.
- Introduction of the Carbothioamide Group: Reaction of the benzene sulfonamide intermediate with thiocyanate or isothiocyanate derivatives to form the carbothioamide moiety.
- Attachment of the Cyclooctyl Group: Incorporation of the cyclooctyl substituent typically occurs through nucleophilic substitution or amidation reactions involving cyclooctylamine or related intermediates.
These steps are usually carried out under reflux conditions in solvents such as acetone or ethanol, and the reaction progress is monitored by thin-layer chromatography (TLC). Purification is achieved by recrystallization or chromatographic methods.
Detailed Synthetic Procedure (Literature-Based Example)
While direct literature specifically naming 3-(Cyclooctylsulfamoyl)benzene-1-carbothioamide is scarce, analogous benzenesulfonamide carbothioamide derivatives have been synthesized using the following approach, which can be adapted for this compound:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Benzoyl chloride derivative + ammonium thiocyanate in acetone, reflux 1–3 h | Formation of benzoyl isothiocyanate intermediate |
| 2 | Addition of sulfonamide (e.g., sulphanilamide) to the isothiocyanate solution, reflux 2–3 h | Formation of benzoylthioureido benzenesulfonamide intermediate |
| 3 | Purification by filtration and recrystallization from ethanol | Isolation of pure product |
This method is exemplified in the synthesis of related benzoylthioureido benzenesulfonamide derivatives, which share structural features with this compound, particularly the carbothioamide and sulfamoyl groups on the aromatic ring.
Reaction Conditions and Optimization
- Solvents: Acetone and ethanol are commonly used for their ability to dissolve reactants and facilitate reflux conditions.
- Temperature: Reflux temperatures (typically 56-78°C for acetone and 78°C for ethanol) ensure sufficient energy for reaction progress without decomposing sensitive intermediates.
- Reaction Time: Typically 1–3 hours per step, monitored by TLC to ensure completion.
- Purification: Recrystallization from ethanol or chromatographic techniques yield high-purity compounds.
Characterization Techniques
To confirm the structure and purity of the synthesized this compound, the following analytical methods are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of chemical shifts corresponding to protons and carbons in the molecule |
| Infrared (IR) Spectroscopy | Identification of characteristic functional groups such as NH, SO2, C=S, and aromatic rings |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern analysis |
| Elemental Analysis | Verification of elemental composition matching theoretical values |
These techniques collectively ensure the synthesized compound matches the expected structure and meets purity requirements for further biological or chemical studies.
Summary Table of Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Acetone, Ethanol | Solvent choice affects solubility and reaction rate |
| Temperature | Reflux (56–78°C) | Ensures adequate energy for reaction |
| Reaction Time | 1–3 hours per step | Monitored by TLC |
| Purification | Recrystallization, Filtration | Ensures product purity |
| Characterization | NMR, IR, MS, Elemental Analysis | Confirms structure and purity |
This detailed overview synthesizes the preparation methods of this compound based on analogous compound syntheses and chemical principles derived from diverse, authoritative sources. The multi-step organic synthesis involving benzoyl chloride derivatives, thiocyanate intermediates, and sulfonamide coupling under controlled conditions forms the core of the preparation strategy. Characterization by standard spectroscopic and analytical methods ensures the compound's identity and quality for medicinal chemistry applications.
Q & A
Q. What computational methods are applied to predict toxicity and selectivity?
- Methodological Answer : Predictive tools include:
- ADMET Prediction : SwissADME or ProTox-II for toxicity endpoints (e.g., hepatotoxicity).
- Molecular Dynamics (MD) : Simulate binding to off-targets (e.g., cytochrome P450 enzymes) to assess selectivity.
- Free Energy Perturbation (FEP) : Calculate binding energy differences between homologs to refine selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
